
(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound . The CAS Number is 54042-47-6 . The molecular weight of this compound is 224.69 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray diffraction . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Applications
A study conducted by Mallikarjuna et al. (2014) focused on synthesizing derivatives of 1-(4-Chlorophenyl) cyclopropyl](piperazin-1-yl) methanone and testing them for in vitro anticancer activity against the human breast cancer cell line MDA-MB-435, as well as for antituberculosis activity. Some of the synthesized compounds showed promising results in both anticancer and antituberculosis assays, indicating potential therapeutic applications in these areas. The research highlighted the synthesis method's simplicity and the significant activity of some tested compounds, particularly one that exhibited both antituberculosis and anticancer activities Mallikarjuna, Padmashali, & Sandeep, 2014.
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives incorporating the 4-chlorophenyl moiety and evaluated their antimicrobial activities. The study found that some of these compounds displayed moderate to good antimicrobial activities against various test microorganisms, suggesting potential use in combating microbial infections Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Anticonvulsant Properties
Research by Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, including those with a chlorophenyl moiety similar to the compound . The study aimed to understand the structural and electronic properties that contribute to their anticonvulsant activity, providing insights into the design of new therapeutic agents for seizure disorders Georges, Vercauteren, Evrard, & Durant, 1989.
Analgesic Properties
A study by Giovannoni et al. (2003) synthesized [(3-chlorophenyl)piperazinylpropyl]pyridazinones and their analogs, noting their potent antinociceptive (analgesic) properties. The compounds were tested in mice and showed efficacy similar to morphine, suggesting their potential as pain management therapies. The involvement of noradrenergic and/or serotoninergic systems was suggested in their mechanism of action Giovannoni, Vergelli, Ghelardini, Galeotti, Bartolini, & Dal Piaz, 2003.
Wirkmechanismus
Target of Action
The primary target of (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is the human enzyme 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, and its inhibition is of interest for potential treatments for leukemia and hormone-related cancers .
Mode of Action
This compound interacts with its target, AKR1C3, by forming a complex. The compound binds to the enzyme’s active site, forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 by this compound affects the biosynthesis of steroid hormones. This disruption can lead to downstream effects that may be beneficial in the treatment of diseases such as leukemia and hormone-related cancers .
Pharmacokinetics
The compound’s potent and selective inhibition of akr1c3 suggests it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the potent and selective inhibition of AKR1C3 . This inhibition disrupts the biosynthesis of steroid hormones, which could potentially lead to therapeutic effects in the treatment of leukemia and hormone-related cancers .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWHBIQQGQDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)
![bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2982896.png)
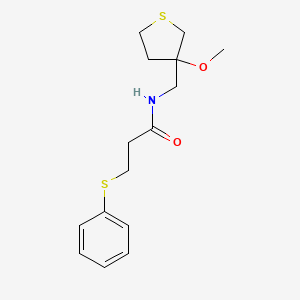

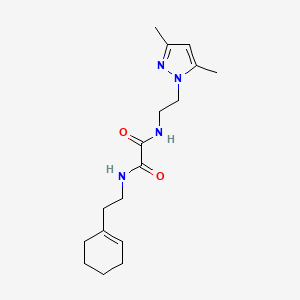
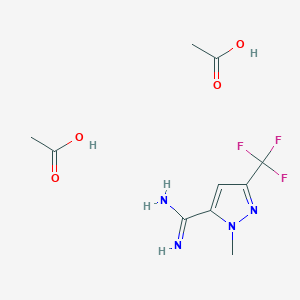
![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B2982907.png)
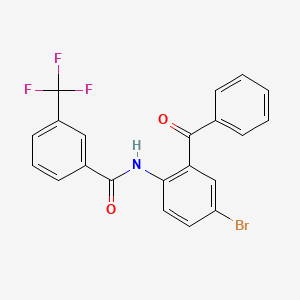
![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)
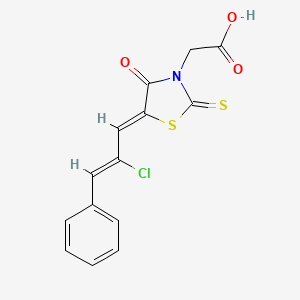
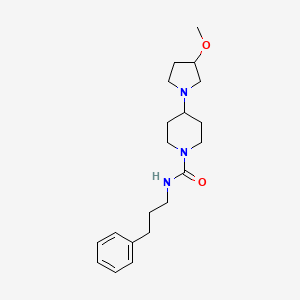
![Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2982915.png)
